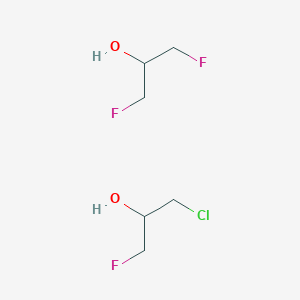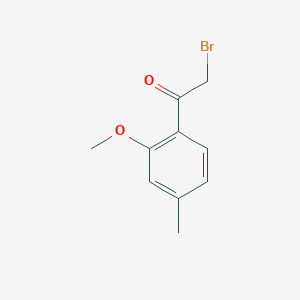
2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of brominated aromatic ketones often involves halogenation reactions, as seen in the synthesis of "2-Bromo-6-methoxynaphthalene" , which is used as an intermediate in the preparation of anti-inflammatory agents. The synthesis can involve various methods, including halogen-exchange reactions and the use of safer methylating reagents to address environmental and toxicological concerns . Similarly, the synthesis of "1-(5-bromo-2-hydroxyphenyl)-(phenyl)methanone" involves the reaction of bromophenol with benzoyl chloride , indicating the use of halogenated phenols and acid chlorides in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of brominated aromatic ketones can be determined using techniques such as X-ray diffraction, as demonstrated in the synthesis of "1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one" . The crystal structure analysis provides detailed information about the arrangement of atoms and the geometry of the molecule. The molecular structure influences the physical and chemical properties of the compound and its potential applications.
Chemical Reactions Analysis
Brominated aromatic ketones can undergo various chemical reactions, including further halogenation, esterification, and reactions with other organic compounds to form more complex structures. For example, "2-Bromo-1-(2,5-dimethoxyphenyl)ethanone" was synthesized and further esterified, indicating its utility as a chemical protective group . The reactivity of the bromine atom and the ketone group plays a crucial role in the compound's chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic ketones are influenced by their molecular structure. For instance, the presence of electron-withdrawing groups such as bromine can affect the compound's reactivity and stability. The compound "1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone" was studied for its vibrational frequencies, geometrical parameters, and molecular electrostatic potential, which are essential for understanding its reactivity and potential applications in nonlinear optics and as an anti-neoplastic agent .
Scientific Research Applications
Metabolic Pathway Studies
- Metabolism of Psychoactive Phenethylamines : A study by Kanamori et al. (2002) examined the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine, a psychoactive phenethylamine, in rats. The study identified various metabolites, demonstrating the compound's metabolic pathways, which include deamination leading to aldehyde metabolites and subsequent transformation into alcohol and carboxylic acid metabolites (Kanamori et al., 2002).
Synthetic Chemistry
- Synthesis of Non-Steroidal Anti-Inflammatory Agents : Xu and He (2010) described a practical synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate in preparing non-steroidal anti-inflammatory agents like nabumetone and naproxen. This study highlights the role of such brominated compounds in synthesizing medically significant substances (Xu & He, 2010).
Pharmaceutical Research
- Antimicrobial Studies : A paper by Sherekar, Kakade, and Padole (2021) discusses the synthesis and biological evaluation of bromophenol derivatives, including compounds related to 2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone. These compounds were found to possess excellent antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Sherekar et al., 2021).
properties
IUPAC Name |
2-bromo-1-(2-methoxy-4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-3-4-8(9(12)6-11)10(5-7)13-2/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZADMHPVRMXMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CBr)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429369 |
Source


|
| Record name | 2-bromo-1-(2-methoxy-4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2-methoxy-4-methylphenyl)ethanone | |
CAS RN |
145964-98-3 |
Source


|
| Record name | 2-bromo-1-(2-methoxy-4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(2-methoxy-4-methylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B128757.png)
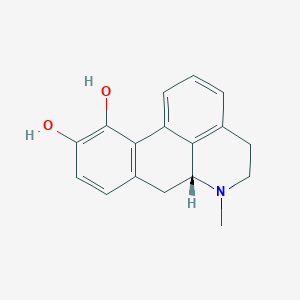


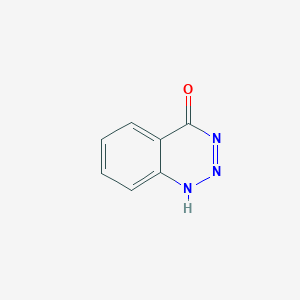
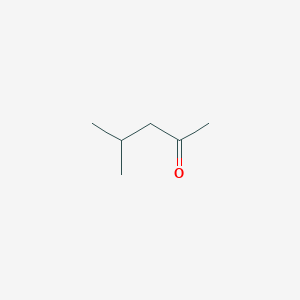
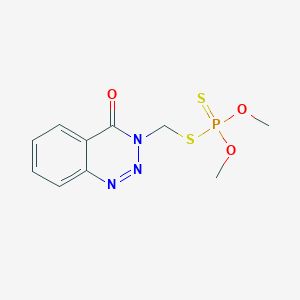
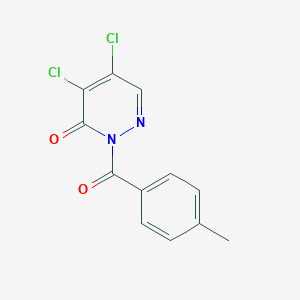
![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B128779.png)

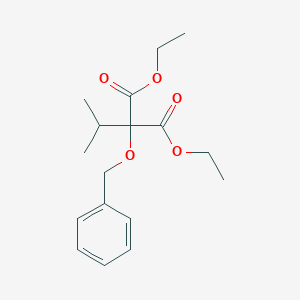
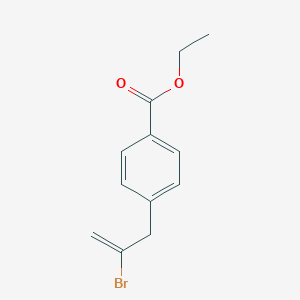
![D-Phenylalanine, beta-phenyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B128788.png)
